molecular formula C16H22N4OS B2727061 N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1252155-70-6

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2727061
CAS No.: 1252155-70-6
M. Wt: 318.44
InChI Key: DXPWVMBDAPBNIW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a nitrile group, a cycloheptyl ring, an imidazole ring, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Cycloheptyl Ring Introduction: The cycloheptyl ring can be introduced via a Grignard reaction or other suitable cyclization methods.

    Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfanylacetamide Formation: The final step involves the formation of the sulfanylacetamide moiety through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving imidazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The nitrile and sulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(1-cyanocyclooctyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific ring size and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(1-cyclopropylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c17-12-16(7-3-1-2-4-8-16)19-14(21)11-22-15-18-9-10-20(15)13-5-6-13/h9-10,13H,1-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWVMBDAPBNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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